

Iguratimod synthesis and development T-614

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Compound Focus: Iguratimod

CAS No.: 123663-49-0

Cat. No.: S548953

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Drug Profile and Basic Information

Table 1: Fundamental Profile of Iguratimod (T-614)

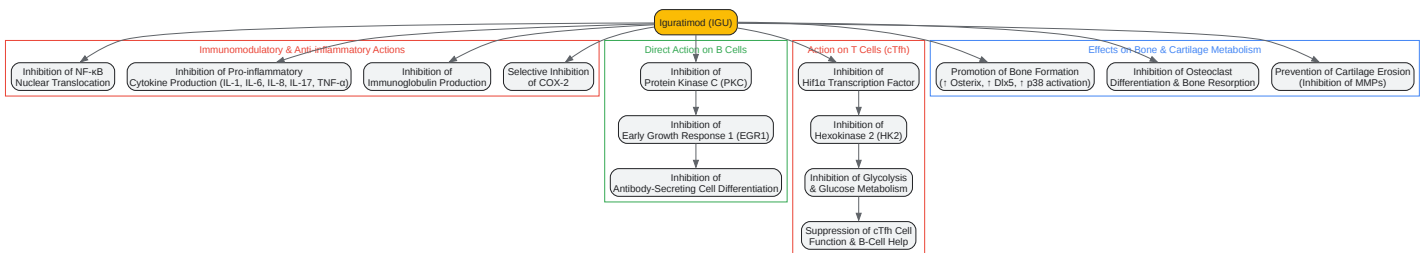
Aspect	Details
Systematic Name	N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide [1]
CAS Registry Number	123663-49-0 [1] [2]
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₆ S [1]
Molecular Weight	374.37 g·mol ⁻¹ [1]
Chemical Class	Derivative of 7-methanesulfonylamino-6-phenoxychromones (a chromone with two amide groups) [1]
Trade Names	Careram, Kolbet [1]
Development Code	T-614 [3] [1]
Approval Status	Approved for Rheumatoid Arthritis (RA) in Japan (2012) and China (2011) [3] [1] [4]

Aspect	Details
Common Dosage	25 mg twice daily (after a 4-week initiation at 25 mg once daily) [3]

Mechanism of Action: A Multi-Target Immunomodulator

Iguratimod is a novel synthetic small-molecule disease-modifying anti-rheumatic drug (csDMARD) [3] [4]. Its mechanism is multifaceted, targeting both the inflammatory and immune components of rheumatoid arthritis, as well as bone metabolism.

The following diagram illustrates the key molecular and cellular pathways targeted by **Iguratimod**:



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*Key Immunomodulatory, Metabolic, and Bone-Protective Mechanisms of **Iguratimod**.*

Clinical Efficacy and Safety Data

Clinical evidence for **Iguratimod** is established through randomized controlled trials (RCTs) and meta-analyses, primarily in Rheumatoid Arthritis (RA) patients.

Table 2: Summary of Key Clinical Trial Outcomes for Rheumatoid Arthritis

Study (Reference)	Design & Participants	Intervention & Duration	Primary Efficacy Outcomes (ACR20)	Safety Notes
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| **Hara et al., 2007** (Japan) [3] | RCT, Double-blind N=376 (Multicenter) | IGU vs. Salazosulfapyridine (SASP) vs. Placebo 28 weeks | **IGU: Superior to placebo (P<0.0001)** Not inferior to SASP | - | | **Lü et al., 2008** (China) [3] | RCT, Double-blind N=280 (Multicenter) | IGU (25 mg QD or BID) vs. Placebo 24 weeks | **IGU: Significantly better than placebo (P<0.0001)** | - | | **Lu et al., 2009** (China) [3] | RCT, Double-blind N=489 (Multicenter) | IGU (50 mg/day) vs. Methotrexate (MTX, 10-15 mg/week) 24 weeks | **IGU (50 mg): 63.8%** MTX: 62.0% (Non-inferior to MTX) | - | | **Ishiguro et al., 2013** (Add-on Therapy) [3] | RCT, Double-blind N=252 (with MTX) | IGU + MTX vs. Placebo + MTX 24 weeks | **IGU+MTX: 69.5%** Placebo+MTX: 30.7% (P<0.001) | - | | **Meta-Analysis** (4 RCTs, N=1407) [5] | Systematic Review & Meta-analysis | IGU vs. Placebo or other DMARDs (MTX, SASP) 24-week therapy | **IGU superior to placebo** in ACR20, TJC, SJC, pain, HAQ, ESR, CRP. **No significant difference** vs. MTX/SASP. | "**Iguratimod** for RA had few adverse events, and its efficacy and safety were the same as those of MTX and SASP for RA." |

A **meta-analysis of 4 RCTs involving 1,407 patients** concluded that **Iguratimod** has efficacy and safety comparable to other conventional DMARDs like methotrexate and sulfasalazine, with few adverse events [5].

Key Experimental Protocols

For researchers looking to work with **Iguratimod** in experimental models, here are summaries of key methodologies from the literature.

In Vitro Model: Incubation with Recombinant Human CYP450s for Metabolite Preparation

This protocol is used to study the drug's metabolism and prepare its major metabolites [6].

- **Objective:** To generate and prepare a major metabolite of **Iguratimod** (M2) using a recombinant human CYP450 yeast whole-cell transformation system.
- **Materials:**
 - **Iguratimod** (T-614)
 - Recombinant human CYP450 yeast cells (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)
 - D-(+)-Glucose
 - K₂HPO₄ phosphate buffer (0.2 M, pH 7.4)
 - DMSO, Methanol, Ethyl Acetate
- **Procedure:**
 - **Incubation Setup:** Prepare a 4 mL incubation mixture containing 1 g of recombinant CYP450 yeast, 2 mL of phosphate buffer, 0.4 mL of 20% glucose, 1.4 mL sterile water, and 0.2 mL of 10 mM **Iguratimod** in DMSO (final **Iguratimod** concentration: 0.5 mM).
 - **Incubation:** Incubate the mixture at 30°C for up to 72 hours.
 - **Sampling & Analysis:** Collect samples (e.g., at 0, 24, 48, 72 h). Precipitate proteins with methanol, vortex, centrifuge, and analyze the supernatant via HPLC (C18 column, mobile phase: methanol-water with 0.1% TFA, UV detection at 257 nm).
 - **Scale-Up & Purification:** For metabolite preparation, scale the reaction to 80 mL. After incubation, stop the reaction with ethyl acetate. Concentrate the extract and purify the metabolite using preparative HPLC. The metabolite structure can be confirmed by QTOF-MS and NMR [6].

Ex Vivo Model: T Cell and B Cell Co-Culture to Study Immunomodulatory Effects

This protocol helps investigate the direct effect of **Iguratimod** on human immune cell crosstalk [7].

- **Objective:** To explore the effect of IGU on T cell-dependent B cell antibody production.
- **Materials:**
 - Peripheral blood mononuclear cells (PBMCs) from RA patients or healthy donors.
 - Cell isolation kits (e.g., Miltenyi) for CD4⁺ T cells and CD19⁺ B cells.
 - Activation antibodies: anti-CD3, anti-CD28, anti-CD40.
 - CpG oligonucleotide.

- **Procedure:**
 - **Cell Isolation:** Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ T cells and CD19+ B cells using magnetic-activated cell sorting (MACS).
 - **T Cell Pre-treatment:** Culture purified RA-CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies. Treat the culture with IGU (e.g., 0-200 µg/mL) or a vehicle control (DMSO) for 72 hours.
 - **Co-culture:** Co-culture the pre-treated CD4+ T cells with purified allogeneic CD19+ B cells at a ratio of 1:5 (T:B cells) in a round-bottom plate.
 - **Stimulation:** Add soluble anti-CD3/CD28, anti-CD40 antibody, and CpG to the co-culture to provide activation signals.
 - **Analysis:** After 7 days, collect the cell culture supernatant. Measure antibody levels (e.g., by ELISA) and analyze cell phenotypes by flow cytometry [7].

Research and Development Insights

- **Expanding Therapeutic Applications:** While approved for RA, research indicates potential for **Iguratimod** in treating other autoimmune diseases. A 2021 randomized controlled trial demonstrated its efficacy in active spondyloarthritis (SpA) [8]. Network pharmacology and molecular docking studies also suggest a potential mechanism for its application in Systemic Lupus Erythematosus (SLE), involving targets like CASP3, AKT1, and the PI3K-AKT and MAPK signaling pathways [2].
- **Metabolic Pathway Elucidation:** The major metabolites of **Iguratimod** are a deformylated form (M1) and its N-acetylated form (M2). CYP2C9 is identified as a key enzyme in its metabolism [6].

Seeking Further Information

The search results available did not contain specific details on the chemical synthesis route of **Iguratimod**.

To obtain this information, I suggest you:

- **Consult Primary Literature:** Search for the first published synthesis in chemical and pharmaceutical journals, such as *Chemical & Pharmaceutical Bulletin* (2000), which is referenced as the primary source [1].
- **Refine Your Search:** Use specific terms like "T-614 synthesis route," "process chemistry of **iguratimod**," or "large-scale preparation of C17H14N2O6S" in specialized scientific databases (e.g., SciFinder, Reaxys).

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References

1. - Wikipedia Iguratimod [en.wikipedia.org]
2. Investigating the molecular mechanism of iguratimod act ... [frontiersin.org]
3. as a New Drug for Rheumatoid Arthritis: Current... Iguratimod [pmc.ncbi.nlm.nih.gov]
4. Iguratimod: Novel Molecular Insights and a New csDMARD for ... [pmc.ncbi.nlm.nih.gov]
5. Efficacy and Safety of Iguratimod for the Treatment of ... [pmc.ncbi.nlm.nih.gov]
6. Preparation of a Major Metabolite of Iguratimod and ... [brieflands.com]
7. Iguratimod Restrains Circulating Follicular Helper T Cell ... [pmc.ncbi.nlm.nih.gov]
8. Randomised, Double-Blind, Placebo-Controlled Study of ... [frontiersin.org]

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